molecular formula C21H18ClNOS B4075886 2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide

2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B4075886
M. Wt: 367.9 g/mol
InChI Key: XEUPIXGAUVGVBL-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide, also known as BZT-55, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. BZT-55 is a dopamine transporter (DAT) inhibitor, which means that it has the ability to block the reuptake of dopamine in the brain. This can lead to an increase in dopamine levels, which has been linked to various neurological conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

Mechanism of Action

2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synapse, which can lead to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The increased dopamine signaling caused by this compound can have a range of biochemical and physiological effects. These effects can vary depending on the specific condition being studied, but may include improvements in motor function, attention, and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its specificity for the DAT. This allows researchers to selectively target dopamine signaling in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility and stability.

Future Directions

There are several potential future directions for research on 2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide. One area of interest is the development of more stable and soluble analogs of this compound that can be used more easily in lab experiments. Another area of interest is the exploration of this compound's potential therapeutic applications for conditions such as addiction and ADHD. Finally, there is ongoing research to better understand the mechanisms underlying this compound's effects on dopamine signaling in the brain.

Scientific Research Applications

2-(benzylthio)-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied in the context of neuroscience research. It has been shown to have potential therapeutic applications for a range of neurological conditions, including Parkinson's disease, ADHD, and addiction. This compound has also been used as a tool in research to better understand the mechanisms underlying these conditions.

properties

IUPAC Name

2-benzylsulfanyl-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c1-15-18(22)11-7-12-19(15)23-21(24)17-10-5-6-13-20(17)25-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUPIXGAUVGVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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